1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 138907-79-6
Cat. No.: VC21335412
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138907-79-6 |
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Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) |
Standard InChI Key | YXDPASMCMVABFS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Features
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid consists of three primary structural components: a pyrazole heterocyclic core, a carboxylic acid group, and a 4-methoxyphenyl substituent. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The carboxylic acid group is attached at the 4-position of the pyrazole ring, while the 4-methoxyphenyl group is connected at the 1-position (the N1 nitrogen of the pyrazole) . This arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and potentially interact with biological targets. The methoxy group on the phenyl ring enhances the compound's electron-donating properties and may influence its solubility profile and interaction capabilities.
Chemical Identifiers
The compound is cataloged in multiple chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature. These identifiers are essential for researchers to accurately reference and search for information about this specific chemical entity.
Alternative Names and Terminology
The compound is recognized by several synonyms in scientific literature and chemical databases:
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1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID (standardized nomenclature)
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1-(4-methoxyphenyl)pyrazole-4-carboxylic Acid
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1H-Pyrazole-4-carboxylic acid, 1-(4-methoxyphenyl)-
This diversity in nomenclature reflects different chemical naming conventions and highlights the importance of standardized identifiers in unambiguously identifying chemical compounds.
Physical and Chemical Properties
Fundamental Physical Properties
Understanding the physical properties of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is crucial for predicting its behavior in various environments and applications. These properties determine aspects such as solubility, bioavailability, and potential formulation strategies.
Property | Value | Reference |
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Molecular Weight | 218.21 g/mol | |
Exact Mass | 218.06914219 Da | |
XLogP3-AA | 1.4 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 4 | |
Rotatable Bond Count | 3 |
Structural Characteristics
The structural arrangement of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid contributes significantly to its chemical behavior and reactivity. The compound features a planar pyrazole ring system with π-electron delocalization, which confers aromatic character. The carboxylic acid functional group introduces acidity and hydrogen bonding capabilities, while the methoxy substituent on the phenyl ring contributes electron-donating properties. These structural features collectively determine the compound's ability to participate in various chemical reactions and interactions.
The moderate XLogP3 value of 1.4 suggests a balance between hydrophilic and lipophilic character, indicating potential for both aqueous solubility and membrane permeability . This balanced lipophilicity profile is significant for applications in medicinal chemistry, where both water solubility and membrane penetration are often desirable.
Chemical Reactivity
The presence of multiple functional groups in 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid contributes to its diverse chemical reactivity profile. The compound can participate in various reactions:
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The carboxylic acid group can undergo typical carboxylic acid reactions including esterification, amidation, and reduction.
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The pyrazole ring, being electron-rich, can participate in electrophilic aromatic substitution reactions.
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The methoxy group on the phenyl ring can influence the electron density distribution throughout the molecule.
This chemical versatility makes the compound potentially valuable as a building block in organic synthesis and medicinal chemistry.
Synthesis Approaches
General Synthetic Routes
While the search results don't provide specific synthesis methods for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, insights can be drawn from the synthesis of structurally related compounds. Pyrazole-4-carboxylic acids are typically synthesized through several established routes:
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Condensation of hydrazines with β-ketoesters to form pyrazole esters, followed by hydrolysis of the ester to yield the carboxylic acid.
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Direct carboxylation of pre-formed pyrazoles.
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Oxidation of pyrazole-4-carbaldehydes or primary alcohols.
For compounds similar to our target molecule, the synthesis often begins with the formation of the pyrazole ring, followed by functionalization at various positions.
Structure-Activity Relationships
Structural Analogs and Derivatives
Several compounds structurally related to 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid appear in the search results, providing context for understanding structure-activity relationships. One notable example is 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which differs from our target compound by the addition of a methyl group at position 5 of the pyrazole ring .
Compound | Difference from Target | Molecular Formula | Molecular Weight |
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1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Target compound | C11H10N2O3 | 218.21 g/mol |
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Methyl at position 5 | C12H12N2O3 | 232.24 g/mol |
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Amino at position 5 | C11H11N3O3 | 233.22 g/mol |
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